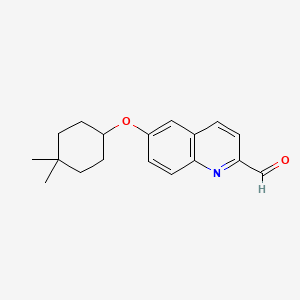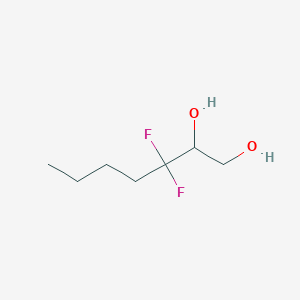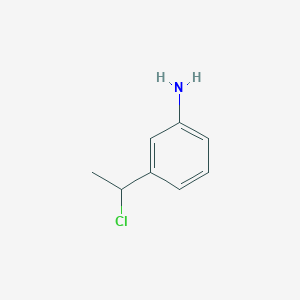
3-(1-Chloroethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Chloroethyl)aniline: is an organic compound with the molecular formula C8H10ClN It consists of an aniline ring substituted with a 1-chloroethyl group
準備方法
Synthetic Routes and Reaction Conditions: 3-(1-Chloroethyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with 1-chloroethane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products.
化学反応の分析
Types of Reactions: 3-(1-Chloroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium ethoxide (NaOEt) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce various amine compounds.
科学的研究の応用
3-(1-Chloroethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-(1-Chloroethyl)aniline exerts its effects involves interactions with various molecular targets The chlorine atom can participate in nucleophilic substitution reactions, while the aniline ring can undergo electrophilic aromatic substitution
類似化合物との比較
Aniline: A simpler compound without the chloroethyl group.
2-Chloroaniline: Similar structure but with the chlorine atom in a different position.
4-Chloroaniline: Another isomer with the chlorine atom at the para position.
Uniqueness: 3-(1-Chloroethyl)aniline is unique due to the presence of the 1-chloroethyl group, which imparts distinct chemical properties and reactivity compared to other aniline derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes.
特性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC名 |
3-(1-chloroethyl)aniline |
InChI |
InChI=1S/C8H10ClN/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 |
InChIキー |
JOQXZOHBWWFPFV-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




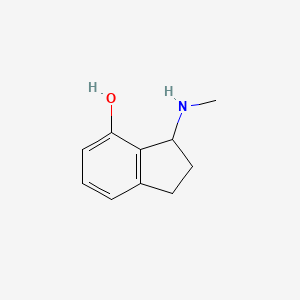




![Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13885038.png)
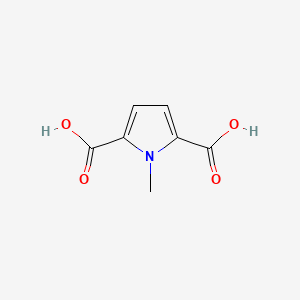
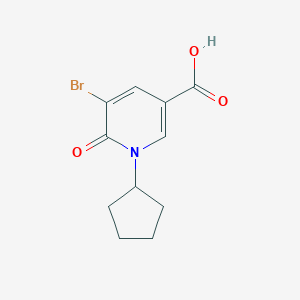
![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)
